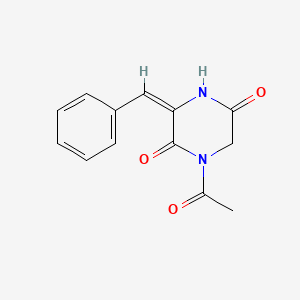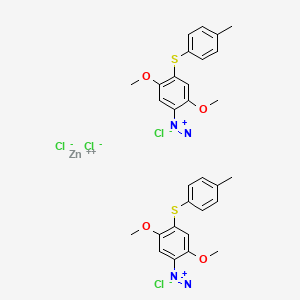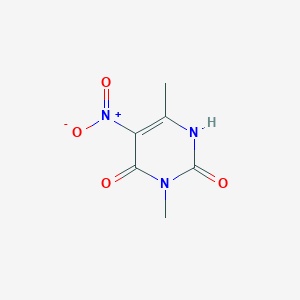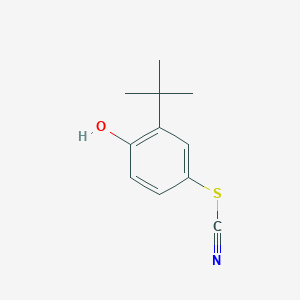![molecular formula C28H35ClFN3O9 B12816849 3-acetyl-3-hydroxypentanedioic acid;4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide](/img/structure/B12816849.png)
3-acetyl-3-hydroxypentanedioic acid;4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-3-hydroxypentanedioic acid: and 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide are two distinct chemical compounds with unique structures and properties The former is a derivative of pentanedioic acid, while the latter is a benzamide derivative
Métodos De Preparación
3-acetyl-3-hydroxypentanedioic acid
The synthesis of 3-acetyl-3-hydroxypentanedioic acid typically involves the acetylation of 3-hydroxypentanedioic acid. This can be achieved through the reaction of 3-hydroxypentanedioic acid with acetic anhydride under acidic conditions . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
The synthesis of this benzamide derivative involves the condensation of 4-amino-5-chloro-2-ethoxybenzoic acid with 1-[4-(4-fluorobenzyl)morpholin-2-yl]methanamine . The reaction is typically carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane .
Análisis De Reacciones Químicas
3-acetyl-3-hydroxypentanedioic acid
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
This compound can undergo:
Aplicaciones Científicas De Investigación
3-acetyl-3-hydroxypentanedioic acid
This compound is used in the synthesis of various bioactive molecules and as an intermediate in organic synthesis.
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
This benzamide derivative is studied for its potential as a therapeutic agent, particularly as a selective 5-HT4 receptor agonist. It is used in the treatment of gastrointestinal disorders such as chronic gastritis and functional dyspepsia .
Mecanismo De Acción
3-acetyl-3-hydroxypentanedioic acid
The mechanism of action of this compound is primarily related to its role as an intermediate in biochemical pathways. It can participate in various enzymatic reactions, leading to the formation of bioactive molecules .
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
This compound acts as a selective 5-HT4 receptor agonist, enhancing gastrointestinal motility by stimulating serotonin receptors in the gut. This leads to increased acetylcholine release, which promotes muscle contractions in the gastrointestinal tract .
Comparación Con Compuestos Similares
3-acetyl-3-hydroxypentanedioic acid
Similar compounds include:
3-hydroxypentanedioic acid: Lacks the acetyl group but shares similar reactivity.
3-acetylpentanedioic acid: Lacks the hydroxyl group but can undergo similar chemical reactions.
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
Mosapride: A closely related compound with similar therapeutic applications.
Cisapride: Another 5-HT4 receptor agonist used for similar gastrointestinal disorders.
These comparisons highlight the unique structural features and reactivity of the compounds, making them valuable in their respective applications.
Propiedades
Fórmula molecular |
C28H35ClFN3O9 |
|---|---|
Peso molecular |
612.0 g/mol |
Nombre IUPAC |
3-acetyl-3-hydroxypentanedioic acid;4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C21H25ClFN3O3.C7H10O6/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;1-4(8)7(13,2-5(9)10)3-6(11)12/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,2-3H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
XWPNDIVVZNCKJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.CC(=O)C(CC(=O)O)(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




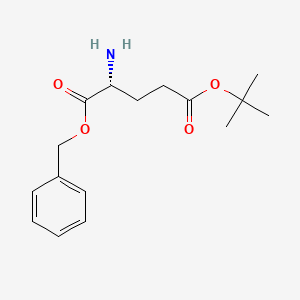


![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)



